molecular formula C8H15NO B2873283 [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol CAS No. 2137432-81-4

[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol

Cat. No.: B2873283
CAS No.: 2137432-81-4
M. Wt: 141.21 g/mol
InChI Key: GZTPNMLFIXIZPZ-UHFFFAOYSA-N
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Description

[(1S,5S,6R)-6-Amino-3-bicyclo[320]heptanyl]methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated compounds.

Scientific Research Applications

[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition or activation of enzymatic activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)-: This compound has a similar bicyclic structure but differs in functional groups.

    (1S,5S,6R)-6-Acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene: Another bicyclic compound with different substituents.

Uniqueness

[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol is unique due to its specific combination of an amino group and a hydroxyl group on a bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

2137432-81-4

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6-amino-3-bicyclo[3.2.0]heptanyl)methanol

InChI

InChI=1S/C8H15NO/c9-8-3-6-1-5(4-10)2-7(6)8/h5-8,10H,1-4,9H2

InChI Key

GZTPNMLFIXIZPZ-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]2CC(C[C@H]2[C@H]1N)CO

SMILES

C1C(CC2C1CC2N)CO

Canonical SMILES

C1C(CC2C1CC2N)CO

solubility

not available

Origin of Product

United States

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